

Application Note: Quantitative Analysis of Dimethylandrostanolone in Human Urine using LC-MS/MS

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Compound of Interest

Compound Name: *Demalon*

Cat. No.: *B1194379*

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Introduction

Dimethylandrostanolone is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports and regulated in clinical settings. Accurate and sensitive quantification of this compound in biological matrices is crucial for doping control, clinical toxicology, and pharmacokinetic studies. This application note describes a robust and sensitive method for the quantification of Dimethylandrostanolone in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure followed by a rapid and selective UPLC-MS/MS analysis, making it suitable for high-throughput screening and confirmation.

Analytical Method

Sample Preparation

A simple and efficient solid-phase extraction (SPE) protocol is utilized to isolate Dimethylandrostanolone from the urine matrix and minimize matrix effects.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column, providing excellent resolution and peak shape for Dimethylandrostanolone and the internal standard. A gradient elution with methanol and water, both containing 0.1% formic acid, ensures rapid and efficient separation.

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The MRM transitions are selected to ensure high selectivity and sensitivity for the analyte.

Experimental Protocol

Materials and Reagents

- Dimethylandrostanolone reference standard
- Testosterone-d3 (or other suitable stable isotope-labeled internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
- Human urine (drug-free)

Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) with an electrospray ionization (ESI) source

Sample Preparation Protocol

- **Sample Pre-treatment:** To 1 mL of urine sample, add 20 μ L of internal standard solution (e.g., 1 μ g/mL Testosterone-d3 in methanol).
- **Enzymatic Hydrolysis (Optional but Recommended for Glucuronide Metabolites):** Add β -glucuronidase enzyme to the sample and incubate to cleave any conjugated metabolites.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- **Sample Loading:** Load the pre-treated urine sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove interferences.
- **Elution:** Elute the analyte and internal standard with 2 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- **Analysis:** Inject 5 μ L of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following are typical starting parameters and may require optimization for specific instrumentation.

Parameter	Value
LC Column	C18, 2.1 x 100 mm, 1.7 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Methanol + 0.1% Formic Acid
Flow Rate	0.4 mL/min
Gradient	50% B to 95% B over 5 min, hold for 2 min, return to initial conditions
Column Temperature	40°C
Injection Volume	5 μ L
Ionization Mode	ESI Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	450°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

MRM Transitions

Disclaimer: The following MRM transitions for Dimethylandrostanolone are predicted based on the fragmentation patterns of structurally similar androstane derivatives and require experimental verification and optimization on the specific mass spectrometer being used.

Compound	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	Collision Energy (eV)
Dimethylandrosterone (Quantifier)	319.3	109.1	50	25
Dimethylandrosterone (Qualifier)	319.3	97.1	50	30
Testosterone-d3 (IS)	292.2	109.1	50	25

Quantitative Data Summary

The method should be validated according to established bioanalytical method validation guidelines. The following table presents expected performance characteristics based on similar assays for anabolic steroids.

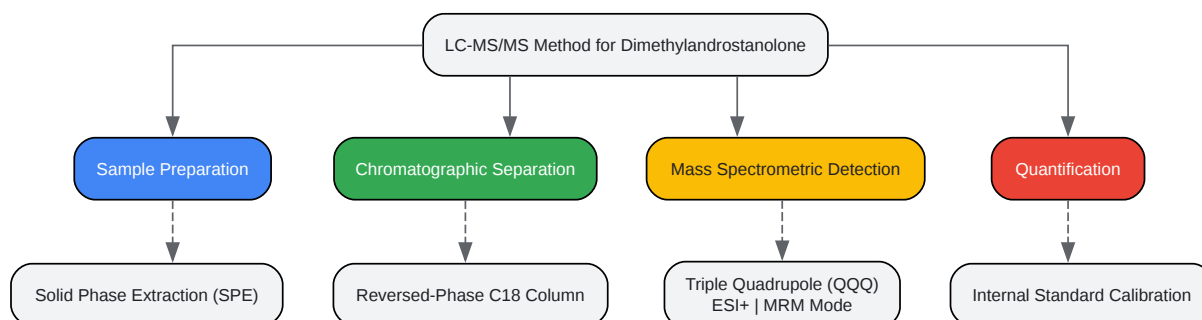
Validation Parameter	Expected Result
Linearity Range (LLOQ-ULOQ)	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.99
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Precision (% CV)	< 15% (< 20% at LLOQ)
Matrix Effect	Minimal and compensated by the internal standard
Recovery	Consistent and reproducible (>80%)

Visualizations



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Caption: LC-MS/MS Experimental Workflow for Dimethylandrostanolone Quantification.



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Caption: Key Components of the Dimethylandrostanolone Quantification Method.

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